molecular formula C20H21N3O5 B7698130 N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxybenzamide

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxybenzamide

Cat. No.: B7698130
M. Wt: 383.4 g/mol
InChI Key: XENACIARBVGMBI-UHFFFAOYSA-N
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Description

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxybenzamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both methoxy and ethoxy groups in its structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxybenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with 4-ethoxybenzoyl chloride: The oxadiazole intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Potential use as a probe in biochemical assays due to its unique structure.

Medicine:

  • Explored for its potential as an anti-inflammatory and anticancer agent.
  • Studied for its ability to interact with specific enzymes and receptors in the body.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxybenzamide involves its interaction with various molecular targets in the body. The oxadiazole ring and the methoxy groups are likely to play a crucial role in binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Known for its psychoactive properties and structural similarity in the methoxy groups.

    3,4-Dimethoxyacetophenone: Used in the synthesis of various pharmaceuticals and has similar methoxy substitution.

    3,4-Dimethoxyphenylacetonitrile: An intermediate in the synthesis of other bioactive compounds.

Uniqueness: N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is less common in similar compounds, making it a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-4-27-15-8-5-13(6-9-15)20(24)21-12-18-22-19(23-28-18)14-7-10-16(25-2)17(11-14)26-3/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENACIARBVGMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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